Tetrafluoromethane;fluoride
Description
Significance of Tetrafluoromethane as a Contemporary Research Subject
Tetrafluoromethane is a prominent subject in contemporary research due to its pivotal role in the semiconductor industry and its significant environmental impact as a potent greenhouse gas. jh-gas.netpnas.org In microelectronics, CF4 is extensively utilized as a plasma etching gas for materials like silicon, silicon dioxide, and silicon nitride. jh-gas.netresearchgate.net The generation of reactive fluorine atoms in CF4 plasma is essential for creating intricate patterns in the manufacturing of integrated circuits. researchgate.netplasma-treating.com
The high global warming potential (GWP) of tetrafluoromethane, reported to be 6,500 to 7,390 times that of carbon dioxide over a 100-year period, and its long atmospheric lifetime of 50,000 years, drive extensive research into its atmospheric monitoring, decomposition, and replacement with more environmentally benign alternatives. wikipedia.orgcopernicus.orgresearchgate.net Researchers are actively developing and optimizing catalytic and plasma-based technologies to abate CF4 emissions from industrial processes, such as aluminum smelting and semiconductor manufacturing. pnas.orgresearchgate.netescholarship.org
Recent studies have focused on innovative methods for C-F bond activation to decompose CF4 at lower temperatures, a significant challenge due to the bond's strength. pnas.org Furthermore, computational studies are providing deeper insights into the complex plasma chemistry of CF4 and its mixtures with other gases, aiming to optimize etching processes and minimize unwanted byproducts. researchgate.netresearchgate.net The unique properties of tetrafluoromethane also make it a subject of interest in materials science for surface modification, such as creating hydrophobic surfaces on materials like silicone rubber. scientific.net
Historical Trajectories of Tetrafluoromethane Research Development
The first reported synthesis of tetrafluoromethane was in 1926. wikipedia.org Early research focused on its fundamental properties and potential applications, leading to its use as a low-temperature refrigerant (R-14). wikipedia.orgsolubilityofthings.com The expansion of the electronics industry in the latter half of the 20th century marked a turning point in CF4 research. Its efficacy as a plasma etchant for silicon-based materials propelled it to become one of the most widely used gases in semiconductor manufacturing. jh-gas.netmessergroup.com
The recognition of tetrafluoromethane as a potent greenhouse gas with a long atmospheric lifetime in the late 20th and early 21st centuries shifted a significant portion of research towards its environmental impact. wikipedia.orgcopernicus.org This led to the development of sophisticated atmospheric monitoring techniques and the inclusion of CF4 in international climate agreements. copernicus.orgresearchgate.net Research efforts intensified to quantify its emissions from industrial sources, particularly aluminum production and semiconductor fabrication, and to develop effective abatement strategies. escholarship.orgepa.gov
In recent years, the focus of tetrafluoromethane research has become increasingly sophisticated, involving advanced computational modeling to understand its plasma chemistry and to design more efficient decomposition catalysts. pnas.orgresearchgate.netresearchgate.net Studies now explore the intricate interactions of CF4 in gas mixtures used for plasma etching and the development of novel materials for its capture and conversion. researchgate.netacs.orgresearchgate.net
Interdisciplinary Research Landscape Involving Tetrafluoromethane
The study of tetrafluoromethane is inherently interdisciplinary, involving contributions from chemistry, physics, materials science, environmental science, and engineering.
Chemistry and Physics: Fundamental research in chemistry and physics focuses on understanding the molecular structure, spectroscopic properties, and reaction kinetics of tetrafluoromethane. researchgate.netlmu.edutandfonline.com Computational chemistry plays a crucial role in modeling its behavior in complex plasma environments and in designing new catalysts for its decomposition. researchgate.netresearchgate.netacs.org
Materials Science and Engineering: In materials science and engineering, CF4 is a key component in plasma etching processes for fabricating microelectronics and other advanced materials. researchgate.netplasma-treating.comgoogle.com Research in this area aims to optimize etching selectivity and efficiency, as well as to explore novel applications such as surface functionalization to create materials with desired properties like hydrophobicity. scientific.net The development of new materials for capturing and storing CF4 is also an active area of research. acs.orgresearchgate.net
Environmental Science and Engineering: Environmental research on tetrafluoromethane centers on its role as a greenhouse gas. solubilityofthings.compnas.org This includes monitoring its atmospheric concentration, identifying and quantifying emission sources, and developing technologies to mitigate its release. copernicus.orgescholarship.orgresearchgate.net Studies also investigate its atmospheric chemistry and long-term environmental fate. wikipedia.org
The following table provides a summary of key research areas and their interdisciplinary nature:
| Research Area | Contributing Disciplines | Key Focus |
| Plasma Etching | Chemistry, Physics, Materials Science, Engineering | Optimization of semiconductor manufacturing processes, understanding plasma chemistry, improving etch rates and selectivity. jh-gas.netresearchgate.netplasma-treating.com |
| Environmental Mitigation | Environmental Science, Chemistry, Engineering | Development of catalytic and plasma-based abatement technologies, monitoring atmospheric concentrations, quantifying emission sources. pnas.orgescholarship.orgresearchgate.net |
| Computational Modeling | Chemistry, Physics | Simulation of plasma dynamics, prediction of reaction pathways, design of novel catalysts and materials. researchgate.netresearchgate.nettandfonline.com |
| Surface Modification | Materials Science, Chemistry | Creation of functional surfaces with specific properties like hydrophobicity. scientific.net |
| Spectroscopy and Analytics | Chemistry, Physics | Characterization of molecular properties, development of detection and monitoring techniques. researchgate.netnist.govnist.gov |
This interdisciplinary approach is essential for addressing the multifaceted challenges and opportunities presented by tetrafluoromethane, from advancing technology to protecting the environment.
Structure
3D Structure of Parent
Properties
CAS No. |
56617-34-6 |
|---|---|
Molecular Formula |
CF5- |
Molecular Weight |
107.003 g/mol |
IUPAC Name |
tetrafluoromethane;fluoride |
InChI |
InChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1 |
InChI Key |
UTPUGGVELDVHES-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)F.[F-] |
Origin of Product |
United States |
Advanced Industrial Applications and Process Engineering of Tetrafluoromethane
Tetrafluoromethane in Microelectronics Manufacturing Processes
Tetrafluoromethane (CF4) is a cornerstone of the microelectronics manufacturing industry, primarily utilized in dry etching and chamber cleaning processes. cnplasma.comkindle-tech.com Its high stability and ability to generate fluorine radicals in a plasma environment make it indispensable for the high-fidelity pattern transfer required in the fabrication of integrated circuits and other semiconductor devices. cnplasma.comresearchgate.net
Plasma etching with tetrafluoromethane involves the use of a partially ionized gas to selectively remove material from a substrate. kindle-tech.com In a CF4 plasma, electron impact causes the dissociation of CF4 molecules, producing highly reactive fluorine atoms (F) and various fluorocarbon radicals (CFx). svc.orgnih.gov These fluorine atoms are the principal etchants for silicon-based materials, reacting with the surface to form volatile products that are subsequently removed by the vacuum system. researchgate.netsvc.org
Tetrafluoromethane-based plasmas are extensively used for the anisotropic etching of silicon and its dielectric compounds, which is a critical step in defining the intricate architectures of modern microelectronic devices. researchgate.net The fundamental mechanism involves a chemical reaction between the fluorine radicals generated in the plasma and the substrate material. nih.gov
Monocrystalline Silicon (Si): The etching of silicon by fluorine atoms is a chemical process that results in the formation of silicon tetrafluoride (SiF4), a volatile compound. svc.orgnih.gov The reaction is significantly enhanced by ion bombardment from the plasma, which helps to clear the surface of byproducts and create reactive sites. nih.gov
Silicon Nitride (Si3N4): The etching of silicon nitride also proceeds via a chemical reaction with fluorine radicals to form SiF4. acs.org The Si-N bond is weaker than the Si-O bond, which often results in Si3N4 having a higher etch rate than SiO2 under similar plasma conditions. vaporpulse.comacs.org Ion bombardment accelerates the process by breaking Si-N bonds and creating energetically favorable adsorption sites for fluorine atoms. aip.org
Achieving the desired etch rate and selectivity—the ratio of the etch rate of one material to another—is paramount for successful device fabrication. These parameters are optimized by carefully controlling various process conditions.
Increasing the radio frequency (RF) power applied to the plasma generally increases the dissociation of CF4, leading to a higher density of fluorine radicals and, consequently, a higher etch rate for both Si3N4 and SiO2. acs.org Similarly, increasing the process pressure can also raise the etch rate by increasing the concentration of reactive species. acs.org However, at very low pressures, undercutting (isotropic etching) is reduced due to the increased directionality of ion bombardment. acs.org The selectivity of Si3N4 over SiO2 can be improved by adjusting gas flow rates and process pressure; for instance, decreasing the CF4/O2 flow rate while increasing pressure has been shown to enhance this selectivity. aip.org
| Process Parameter | Effect on Etch Rate | Effect on Selectivity (Si3N4 vs. SiO2) | Governing Mechanism |
|---|---|---|---|
| RF Power Increase | Increases | Largely independent acs.org | Increases density of reactive species (e.g., F atoms). acs.org |
| Pressure Increase | Increases | Can improve at certain ranges by favoring chemical etching of Si3N4. aip.org | Increases density of reactive species. acs.org Higher pressure can reduce ion energy, affecting selectivity. |
| Gas Flow Rate Decrease | Decreases | Can improve aip.org | Reduces the supply of reactant species. Longer residence time can alter plasma chemistry. |
Additives are frequently mixed with tetrafluoromethane to tailor the etching process for specific applications. The most common additives are oxygen and argon. cnplasma.comsato-gallery.com
O2/CF4 Mixtures: The addition of a small amount of oxygen to a CF4 plasma can significantly increase the etch rate of silicon-based materials. svc.orgresearchgate.net Oxygen reacts with CFx radicals, which would otherwise recombine with fluorine atoms. ubc.ca This scavenging action increases the population of free fluorine atoms available for etching. ubc.cakintekfurnace.com The concentration of F atoms often exhibits a non-monotonic behavior, reaching a maximum at an O2 concentration of 20-40% before declining. researchgate.netkintekfurnace.com
Ar/CF4 Mixtures: Argon is a heavy, inert gas that does not react chemically with the substrate. When added to a CF4 plasma, it is ionized and contributes to the physical sputtering component of the etching process. Energetic Ar+ ions bombard the surface, enhancing the removal of material and helping to break bonds in materials like SiO2. vaporpulse.com Argon also serves to dilute the plasma, which can help stabilize it and provide better control over the process. cnplasma.comsato-gallery.com Higher flow rates of Ar/CF4 mixtures have been shown to increase the etch depth and width of monocrystalline silicon by enhancing the generation of active species and inhibiting the redeposition of byproducts.
| Gas Mixture | Primary Role of Additive Gas | Effect on Etching Process |
|---|---|---|
| O2/CF4 | Chemical (Reactant) | Increases F atom concentration by reacting with CFx radicals, boosting the chemical etch rate. svc.orgresearchgate.netubc.ca |
| Ar/CF4 | Physical (Sputtering) & Diluent | Enhances physical bombardment by Ar+ ions, aiding in the removal of material and surface bond breaking. Dilutes plasma for process control. cnplasma.com |
While tetrafluoromethane is predominantly known as an etchant, its plasma chemistry plays an important, though often indirect, role in advanced deposition processes like PECVD and ALD.
In the context of these deposition techniques, CF4 is not typically used as a primary precursor gas for film growth. rsc.org Instead, its plasma is employed for surface treatment and modification. For instance, CF4 plasma can be used for surface fluorination, which modifies the surface energy of a material, often to increase its hydrophobicity. cnplasma.com
A more specialized application involves using CF4 plasma to convert a previously deposited film into a different material. One study has demonstrated that an aluminum oxide (Al2O3) film, grown by ALD, can be converted into an aluminum fluoride (B91410) (AlF3) film by exposing it to a CF4 plasma. svc.org In plasma-enhanced ALD (PEALD) of metal fluorides, other fluorine sources like sulfur hexafluoride (SF6) are more commonly used as the co-reactant. svc.orgresearchgate.netsato-gallery.com However, the extensive knowledge base from CF4 etching processes is often leveraged to help develop and understand these fluoride deposition processes. sato-gallery.com
One of the most critical industrial applications of tetrafluoromethane is the in-situ cleaning of deposition chambers, particularly after PECVD processes. During the deposition of thin films like silicon dioxide or silicon nitride, these materials not only coat the wafer but also accumulate on the chamber walls, showerhead, and other internal components. kindle-tech.com
This unwanted buildup can flake off and generate particles, leading to defects on subsequent wafers, and can also cause process drift. To ensure process repeatability and maintain high yields, chambers must be cleaned periodically. CF4-based plasmas provide an efficient method for this cleaning.
The process involves striking a plasma, often a mixture of CF4 and O2, inside the empty chamber. The plasma generates fluorine radicals that etch the unwanted silicon-based deposits from the chamber surfaces, converting them into volatile gases (e.g., SiF4) that are removed by the vacuum pump. The addition of oxygen increases the cleaning rate by producing more fluorine atoms. This in-situ plasma cleaning is a standard procedure in high-volume manufacturing, enabling stable and continuous operation of deposition tools.
Plasma Etching Applications and Mechanisms
Innovative Applications in Emerging Technologies
Tetrafluoromethane (CF4), a compound historically significant in conventional semiconductor fabrication, is finding new relevance in the process engineering of next-generation technologies. Its utility in plasma etching is being adapted to meet the stringent manufacturing demands of quantum computing hardware and advanced display technologies. The inherent stability of CF4 and the reactive fluorine species it generates in a plasma state are critical for creating the microscopic and nanoscale structures that underpin these innovations.
Quantum Computing Applications
The development of scalable quantum computers is heavily reliant on advances in semiconductor fabrication. researchgate.net The fundamental units of quantum computation, qubits, must be manufactured with extreme precision and uniformity, a task that leverages the mature techniques of the microelectronics industry. researchgate.net Tetrafluoromethane plays a crucial role in this context as a primary etchant gas in plasma processes used to fabricate silicon-based quantum dot qubits and other essential components. researchgate.netinhancetechnologies.com
The fabrication of quantum devices often involves etching silicon and silicon dioxide (SiO2) to create the intricate gate structures and isolation trenches necessary for qubit control and coherence. researchgate.netatlantis-press.com In a plasma environment, CF4 dissociates into fluorine atoms (F) and various fluorocarbon radicals (CFx). plasma.com These reactive species are instrumental in the anisotropic etching of silicon-based materials. The fluorine atoms react with silicon to form the volatile product silicon tetrafluoride (SiF4), effectively removing material to define the desired patterns. atlantis-press.com
The precision of this etching process is paramount for quantum computing hardware. The performance of a qubit is highly sensitive to its physical dimensions and the quality of the surrounding interfaces. CF4-based plasma etching allows for the high-fidelity transfer of nanoscale patterns from a lithographic mask to the substrate, which is essential for creating arrays of uniform qubits. researchgate.net Research into cryogenic etching processes using CF4 plasma has also shown promise for achieving highly anisotropic profiles with reduced chamber contamination, a significant factor in maintaining the high-yield, high-quality manufacturing required for quantum systems.
Table 1: Role of Tetrafluoromethane Plasma in Quantum Device Fabrication
| Process Step | Material Etched | Role of CF4 Plasma | Resulting Feature |
|---|---|---|---|
| Qubit Definition | Silicon (Si) | Anisotropic etching to create quantum dots | Nanoscale silicon structures for electron confinement |
| Gate Patterning | Silicon Dioxide (SiO2) | Selective removal of dielectric material atlantis-press.comepa.gov | Precisely defined gate electrodes for qubit control |
The control over etch rates and selectivity—the ratio of the etch rate of one material to another—is a key advantage. By adjusting plasma parameters such as RF power, gas pressure, and the addition of other gases like oxygen (O2), the etching process can be finely tuned. plasma.comepa.gov For instance, adding oxygen to a CF4 plasma can increase the concentration of fluorine atoms, thereby accelerating the etch rate of silicon dioxide. plasma.com This level of control is indispensable for the complex, multi-layered structures found in modern quantum processors.
Advanced Display Technologies
The manufacturing of advanced displays, such as Thin-Film Transistor Liquid Crystal Displays (TFT-LCDs) and Organic Light-Emitting Diode (OLED) displays, relies on similar microfabrication techniques to those used for integrated circuits. researchgate.net Tetrafluoromethane is a widely used process gas in this industry, particularly for the dry etching of thin films that form the backbone of the active matrix backplane. researchgate.net
In a TFT-LCD, each pixel is controlled by at least one thin-film transistor, which requires the precise patterning of various material layers, including semiconductors, dielectrics, and conductors. CF4 plasma is frequently employed for etching silicon dioxide and silicon nitride, which are common gate insulator and passivation materials. epa.govresearchgate.net The etching process creates the necessary vias and patterns for the transistor architecture.
The demand for higher resolution, faster refresh rates, and larger screen sizes in advanced displays translates to smaller transistors and denser circuitry on the glass or flexible substrate. The anisotropic etching capabilities of CF4 plasma are vital for creating these small features with vertical sidewalls, ensuring the optimal performance and reliability of the transistors. aip.org The uniformity of the plasma etching process over large-area substrates is also critical for the display industry to ensure that every pixel across a large screen performs identically, avoiding defects and ensuring visual quality.
Table 2: Etch Rates of Materials in CF4 Plasma for Display Manufacturing
| Material | Etch Rate (Å/min) | RF Power (W) | Reference |
|---|---|---|---|
| AZ 5214 Photoresist | 300-700 | 20-60 | epa.gov |
| Silicon (Si) | Varies | 20-60 | epa.gov |
| Silicon Dioxide (SiO2) | Varies | 20-60 | epa.gov |
Fluorinated compounds, including tetrafluoromethane, are essential for both the etching processes and the cleaning of chemical vapor deposition (CVD) chambers used in display manufacturing. inhancetechnologies.comresearchgate.net The reactive species generated from CF4 plasma effectively remove residual silicon-based deposits from the chamber walls, which is crucial for maintaining process consistency and preventing particle contamination that could lead to defective pixels. inhancetechnologies.com
Atmospheric Chemistry and Global Environmental Dynamics of Tetrafluoromethane
Characterization of Tetrafluoromethane as a Potent Greenhouse Gas
Tetrafluoromethane (CF₄), also known as carbon tetrafluoride, is the most abundant perfluorocarbon (PFC) in the Earth's atmosphere. copernicus.org It is recognized as an extremely potent greenhouse gas due to its chemical stability and efficiency in absorbing infrared radiation. The strength of its carbon-fluorine bonds makes it very stable and inert to acids and hydroxides. wikipedia.orgchemeurope.com
A key metric for evaluating the impact of a greenhouse gas is its Global Warming Potential (GWP), which measures how much energy the emission of one ton of a gas will absorb over a specific period, typically 100 years, relative to the emission of one ton of carbon dioxide (CO₂). epa.gov Tetrafluoromethane has a GWP of 6,500 to 7,400 over a 100-year time horizon, meaning it is thousands of times more effective at trapping heat in the atmosphere than carbon dioxide over this period. copernicus.orgwikipedia.orgchegg.comcopernicus.org
Furthermore, tetrafluoromethane is characterized by an exceptionally long atmospheric lifetime, estimated to be around 50,000 years. copernicus.orgwikipedia.orgefcgases.com This remarkable stability means that once emitted, it is removed from the atmosphere at an extremely slow rate, making its impact on the climate system essentially permanent on human timescales. wikipedia.orgnoaa.gov While structurally similar to chlorofluorocarbons (CFCs), the strong carbon-fluorine bonds in tetrafluoromethane prevent it from depleting the ozone layer. wikipedia.orgefcgases.com
| Greenhouse Gas | Atmospheric Lifetime (Years) | 100-Year GWP |
|---|---|---|
| Tetrafluoromethane (CF₄) | 50,000 copernicus.orgwikipedia.orgefcgases.com | 6,500 copernicus.orgwikipedia.org |
| Hexafluoroethane (B1207929) (C₂F₆) | 10,000 copernicus.orgepa.gov | 9,200 copernicus.org |
| Octafluoropropane (C₃F₈) | 2,600 copernicus.org | 7,000 copernicus.org |
| Carbon Dioxide (CO₂) | Variable (see note) | 1 epa.gov |
Quantification of Atmospheric Abundance and Historical Trends
The atmospheric concentration of tetrafluoromethane has seen a significant increase since the beginning of the industrial era. copernicus.org Unlike many other PFCs, tetrafluoromethane has a natural background concentration, which has been refined to approximately 34.05 ± 0.33 parts per trillion (ppt). copernicus.orgcopernicus.org This natural presence is attributed to emissions from sources like calcium fluorites in the Earth's crust. copernicus.orgcopernicus.org
The history of atmospheric tetrafluoromethane concentrations has been reconstructed through the analysis of air trapped in polar ice and firn (compacted snow). nih.govresearchgate.net These records provide a direct measurement of past atmospheric composition. ansto.gov.aupastglobalchanges.org
Measurements from Antarctic and Greenland ice cores and firn air have independently confirmed a pre-industrial background concentration of around 34-35 ppt (B1677978). nih.govresearchgate.netresearchgate.net For instance, air extracted from Greenland ice and Antarctic firn indicated a pre-industrial level of 34.7 ± 0.2 ppt. researchgate.netbris.ac.uk Studies on firn air show that the atmospheric abundance of tetrafluoromethane began to increase rapidly around 1960. copernicus.orgcopernicus.org The analysis of firn air from both hemispheres has allowed for the reconstruction of its atmospheric history throughout the 20th century, showing a significant increase that initially coincided with the rise in primary aluminum production. nih.govmanchester.ac.uk
Continuous, high-frequency measurements of atmospheric trace gases are conducted by global networks of monitoring stations. The Advanced Global Atmospheric Gases Experiment (AGAGE) is a key international network that has been measuring the composition of the global atmosphere since 1978. bristol.ac.ukresearch.csiro.au AGAGE stations are strategically located in coastal and mountain regions to capture baseline atmospheric trends. research.csiro.aucopernicus.org
Data from the AGAGE network show a substantial increase in the global mean mole fraction of tetrafluoromethane. For example, the global mean increased from 52.1 ppt in 1979 to 85.5 ppt in 2019. copernicus.orgmit.edu This represents a roughly threefold increase when the natural background concentration is subtracted. copernicus.orgmit.edu The data is carefully analyzed to remove the effects of regional pollution, providing a clear picture of the global baseline concentrations. copernicus.orgmit.educopernicus.org
| Year | Concentration (ppt) |
|---|---|
| Pre-industrial | ~34.1 copernicus.orgcopernicus.org |
| 1979 | 52.1 copernicus.orgmit.edu |
| 2016 | 82.7 copernicus.orgcopernicus.org |
| 2019 | 85.5 copernicus.orgmit.edu |
The global growth rate of atmospheric tetrafluoromethane has varied over the past few decades. Data from the AGAGE network indicates that the growth rate decreased from 1.3 ppt per year in 1979 to a minimum of 0.6 ppt per year around 2010, a period that coincided with the global financial crisis. copernicus.orgnoaa.govresearchgate.net
However, after 2011, the growth rate began to increase again, reaching 0.9 ppt per year in 2019. copernicus.orgnoaa.govresearchgate.net This renewed growth is consistent with an increase in global emissions. copernicus.org While emissions peaked in the 1980s and subsequently declined, recent years have shown a renewed upward trend in emissions. copernicus.orgcopernicus.org
Anthropogenic Emission Sources and Contributions
The primary anthropogenic source of tetrafluoromethane emissions is industrial activity. copernicus.org While several industries contribute, the production of primary aluminum has historically been the largest source. copernicus.orgiges.or.jp In 2010, it was estimated that aluminum smelting accounted for approximately 68% of global tetrafluoromethane emissions. copernicus.orgcopernicus.org Other significant sources include the semiconductor industry, where it is used as an etchant gas, and more recently, the smelting of rare-earth metals. copernicus.orgcopernicus.org
Tetrafluoromethane is produced as an unintended byproduct during the Hall-Héroult process for primary aluminum production. wikipedia.orgiges.or.jp These emissions occur primarily during events known as "anode effects." epa.goviges.or.jp An anode effect is a process upset that happens when the concentration of alumina (B75360) (aluminum oxide) in the electrolytic bath drops below a critical level. epa.goviges.or.jp
During an anode effect, the voltage of the electrolytic cell increases rapidly. iges.or.jptrellis.net Instead of the intended reaction with alumina, the carbon from the anode reacts with the fluorine from the cryolite (B1665278) bath, producing PFCs, predominantly tetrafluoromethane and hexafluoroethane (C₂F₆). epa.goviges.or.jptrellis.net The frequency and duration of these anode effects are the main factors determining the amount of PFC emissions from a smelter and can vary significantly based on the technology and operating procedures in place. iges.or.jp Efforts to reduce these emissions focus on minimizing the occurrence and duration of anode effects through improved process control, such as computer-monitored alumina feeding systems and operator training. trellis.net
| Source | Description of Emission Process |
|---|---|
| Primary Aluminum Production | Byproduct from "anode effects" during the Hall-Héroult smelting process. epa.goviges.or.jp |
| Semiconductor Industry | Used as a plasma etchant gas and for cleaning chemical vapor deposition tool chambers. copernicus.orgcopernicus.org |
| Rare-Earth Metal Smelting | A small but growing source of emissions. copernicus.orgcopernicus.org |
Emissions from Semiconductor Manufacturing
Tetrafluoromethane (CF4) is a critical component in the semiconductor manufacturing industry, where it is employed in essential processes such as plasma etching and chemical vapor deposition (CVD) chamber cleaning. iges.or.jptandfonline.com During plasma etching, CF4 is used as a source of fluorine radicals to etch patterns on silicon and dielectric layers of integrated circuits. tandfonline.comeusemiconductors.eu In CVD chamber cleaning, CF4 helps remove residual silicon-based films that accumulate on the chamber walls after the deposition process, ensuring the quality and consistency of subsequent manufacturing steps. tandfonline.commdpi.com
The semiconductor industry utilizes a range of perfluorocompounds (PFCs), including hexafluoroethane (C2F6), octafluoropropane (C3F8), and nitrogen trifluoride (NF3), alongside CF4. tandfonline.com Emissions from these processes consist of unreacted gases and byproducts. For instance, the use of other fluorinated compounds like C2F6 or trifluoromethane (B1200692) (CHF3) can generate CF4 as a byproduct. iges.or.jp In the case of C2F6, the amount of CF4 produced can be 10% to 30% of the input gas volume, depending on the specific cleaning process. iges.or.jp
PFCs Used in Semiconductor Manufacturing
| Compound Name | Chemical Formula | Primary Uses |
|---|---|---|
| Tetrafluoromethane | CF4 | Plasma Etching, CVD Chamber Cleaning tandfonline.comcopernicus.org |
| Hexafluoroethane | C2F6 | Plasma Etching, CVD Chamber Cleaning iges.or.jp |
| Octafluoropropane | C3F8 | Plasma Etching tandfonline.com |
| Nitrogen Trifluoride | NF3 | CVD Chamber Cleaning (often as a replacement for other PFCs) tandfonline.comlamresearch.com |
| Sulfur Hexafluoride | SF6 | Plasma Etching tandfonline.com |
| Trifluoromethane | CHF3 | Plasma Etching iges.or.jp |
Contributions from Other Industrial Activities
The primary aluminum production industry is historically the largest anthropogenic source of tetrafluoromethane emissions. iges.or.jpepa.gov CF4, along with hexafluoroethane (C2F6), is not used intentionally in this process but is generated as an unwanted byproduct during events known as "anode effects." epa.govepa.gov These events occur in the Hall-Héroult electrolytic cells when the concentration of alumina (aluminum oxide) in the molten cryolite bath drops below a critical level. iges.or.jpepa.gov This leads to a rapid increase in the voltage of the cell, causing carbon from the anode to combine with fluorine from the cryolite, producing CF4 and C2F6. iges.or.jp The frequency and duration of these anode effects are the primary determinants of the quantity of PFCs emitted. iges.or.jpepa.gov
Efforts within the aluminum industry have focused on reducing the frequency and duration of anode effects through improved process control, computerized monitoring, and optimized alumina feeding techniques. epa.gov These measures have led to a decrease in the emission factor (the amount of PFCs emitted per ton of aluminum produced) over time. iges.or.jp
Other, smaller industrial sources of CF4 emissions have been identified, though their contributions are less significant than aluminum and semiconductor manufacturing. These include the production of other fluorochemicals, the use of fluorspar in steelmaking, and emissions from certain refrigerant blends, although these are considered minor. copernicus.orgresearchgate.net Emissions have also been linked to chemical manufacturing plants, as identified in emissions monitoring in Europe. copernicus.orgmit.edu
Natural Sources and Pre-Industrial Background Levels of Tetrafluoromethane
Unlike many other perfluorocarbons which are solely anthropogenic, tetrafluoromethane has a significant natural background concentration. copernicus.orgmit.edu Research based on the analysis of ancient air trapped in glacial ice cores and firn air from both Antarctica and Greenland has established a pre-industrial atmospheric mixing ratio for CF4. copernicus.orgnih.govresearchgate.net Multiple studies have converged on a pre-industrial level of approximately 34-35 parts per trillion (ppt). nih.govresearchgate.net One study refined this value to 34.7 ± 0.2 ppt. researchgate.net This is roughly half of the contemporary atmospheric levels. nih.gov
The primary natural source of this pre-industrial CF4 is believed to be the lithosphere. copernicus.org Studies have found elevated concentrations of CF4 in minerals such as fluorite (CaF2) and granite, as well as in natural gas reserves. copernicus.org The degassing of CF4 from the Earth's crust is thought to be the mechanism that sustains the natural atmospheric abundance. escholarship.org Evidence from groundwater analysis supports this, showing CF4 concentrations well above what would be expected from equilibrium with the atmosphere, pointing to a crustal source. escholarship.org Volcanic emissions have been investigated as a potential source, but studies suggest their contribution is negligible compared to the broader continental flux from the lithosphere. escholarship.org
Modeling Atmospheric Lifetime and Radiative Forcing Implications
Tetrafluoromethane is an exceptionally stable molecule, characterized by an extremely long atmospheric lifetime. copernicus.org This longevity is a critical factor in its environmental impact. Models and assessments estimate its atmospheric lifetime to be on the order of 50,000 years. epa.govcopernicus.orgresearchgate.net This extreme persistence means that once emitted, CF4 is removed from the atmosphere at a very slow rate, leading to its accumulation over geological timescales. copernicus.orgepa.gov Its removal mechanism is not dominated by common atmospheric processes like reaction with the hydroxyl radical (OH) but by much slower processes in the upper atmosphere. fluorocarbons.org
The long lifetime of CF4, combined with its ability to absorb infrared radiation in a spectral region where the Earth's atmosphere is otherwise transparent, makes it a potent greenhouse gas. nih.gov Its impact on the climate system is quantified using two key metrics: Radiative Forcing and Global Warming Potential (GWP).
Radiative Forcing is a measure of the change in the Earth's energy balance caused by a particular driver, in this case, the presence of CF4 in the atmosphere. It is measured in watts per square meter (W/m²). researchgate.netfiveable.me The radiative forcing of CF4 has increased significantly since pre-industrial times due to anthropogenic emissions. One study showed that by 2001, the radiative forcing from CF4 relative to its pre-industrial concentration had reached 4.1 x 10⁻³ W/m². nih.gov
Global Warming Potential (GWP) provides a relative measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, compared to carbon dioxide (CO2). epa.gov Due to its very long lifetime, the GWP of CF4 is substantial, particularly over longer time horizons. The 100-year GWP for CF4 is commonly cited as 7,390, meaning that one tonne of CF4 has the same warming impact over 100 years as 7,390 tonnes of CO2. epa.gov
The combination of its extreme atmospheric lifetime and high GWP makes tetrafluoromethane a permanent contributor to radiative forcing on human timescales, and its continued emission represents a long-term commitment to climate change. copernicus.orgnih.gov
Environmental Metrics for Tetrafluoromethane
| Metric | Value | Reference |
|---|---|---|
| Atmospheric Lifetime | 50,000 years | epa.govcopernicus.orgresearchgate.net |
| Global Warming Potential (100-year) | 7,390 | epa.gov |
| Pre-industrial Concentration | ~34-35 ppt | nih.govresearchgate.net |
| Radiative Forcing (in 2001, relative to pre-industrial) | 4.1 x 10⁻³ W/m² | nih.gov |
Advanced Abatement and Decomposition Methodologies for Tetrafluoromethane
Catalytic-Thermal Decomposition Strategies
The catalytic-thermal decomposition process is considered one of the most reliable methods for the large-scale destruction of CF4. sci-hub.stresearchgate.net Its primary advantages include operational simplicity and the absence of harmful by-products. sci-hub.stresearchgate.net The introduction of a catalyst significantly lowers the high temperatures typically required for thermal decomposition, making the process more economically feasible. researchgate.net
CF₄ + 2H₂O → CO₂ + 4HF mdpi.com
This reaction is typically carried out over Lewis acid-based metal oxide catalysts, with alumina (B75360) being a frequently cited example. mdpi.com The active sites for the activation of the C-F bond have been identified as the aluminum (Al) sites on the catalyst surface. mdpi.com
The proposed mechanism involves the following key steps:
The process begins with the reaction between CF4 and a hydroxyl group (Al-OH) on the alumina surface. This interaction leads to the cleavage of the first C-F bond and the formation of hydrogen fluoride (B91410) (HF). mdpi.comuni-muenchen.de
This initial step results in the formation of an inactive aluminum fluoride (Al-F) species on the catalyst surface, a phenomenon known as fluorine poisoning. uni-muenchen.de
Subsequent reaction steps involving water lead to the formation of carbon dioxide (CO₂) and additional molecules of HF. mdpi.com
For the catalytic cycle to continue, the poisoned Al-F site must be regenerated back to an active Al-OH site. This regeneration is often the rate-limiting step and a major challenge in catalyst stability. mdpi.comuni-muenchen.de
The strong adsorption of fluorine on the aluminum active site makes the regeneration of Al-OH from Al-F difficult, leading to catalyst deactivation. uni-muenchen.de
Significant research has focused on the design of efficient and stable catalysts for CF4 hydrolysis, with alumina-based systems being the most widely studied. rsc.orgnih.govtandfonline.com Different phases of alumina exhibit varying activity and stability; for instance, γ-Al₂O₃ is an active phase, but it can be rapidly deactivated. researchgate.net The θ-Al₂O₃ phase has been shown to have superior efficiency and resilience. rsc.orgmdpi.com
A primary strategy to enhance catalyst performance is the doping of alumina with transition metals or other metal oxides. mdpi.comresearchgate.net This modification aims to improve activity, increase resistance to fluorine poisoning, and lower the required reaction temperature. mdpi.comuni-muenchen.de
Key findings in catalyst design include:
Gallium (Ga) Doping: Doping θ-Al₂O₃ with gallium has demonstrated a strong and sustained activity for CF4 hydrolysis at a reduced temperature of 600°C. mdpi.comuni-muenchen.de The Ga-doped catalyst can achieve 100% CF4 decomposition with a lifetime exceeding 1,000 hours. uni-muenchen.de
Zirconium (Zr) Doping: The addition of zirconium to γ-Al₂O₃ can achieve a CF4 conversion efficiency of 85% at 650°C and maintain its activity for over 60 hours, a significant improvement over bare γ-Al₂O₃ (50% conversion). researchgate.netmdpi.com Zirconium enhances the specific surface area and the number of Lewis acid sites. mdpi.comdntb.gov.ua
Hafnium (Hf) and Other Metals: Doping alumina with hafnium has been shown to achieve 100% CF4 conversion at 650°C. rsc.orgrsc.org Other metals like Zinc (Zn) and Nickel (Ni) have also been used to modify γ-Al₂O₃, enhancing catalytic stability by forming HF-resistant aluminates on the surface. researchgate.net
Tungsten (W) and Nickel (Ni): A catalyst composed of 7.5 wt% ZrO₂ and 3 wt% WO₃ on Al₂O₃ achieved over 99% CF4 decomposition efficiency at 550°C. dntb.gov.ua The addition of tungsten improves the distribution of active sites. dntb.gov.ua
The table below summarizes the performance of various alumina-based catalyst systems for tetrafluoromethane decomposition.
| Catalyst System | Reaction Temperature (°C) | CF₄ Conversion (%) | Reference |
|---|---|---|---|
| γ-Al₂O₃ | 650 | 50 | mdpi.com |
| θ-Al₂O₃ | 750 | 100 (for 100h) | rsc.org |
| 30%Ga/θ-Al₂O₃ | 600 | 100 (for >1000h) | uni-muenchen.de |
| Zr–Al₂O₃ | 650 | 54.5 | rsc.orgrsc.org |
| Hf–Al₂O₃ | 650 | 100 | rsc.orgrsc.org |
| (16%)Zr/γ-Al₂O₃ | 650 | 85 (initial) | mdpi.com |
| Ni/ZrO₂-Al₂O₃ with 3 wt% WO₃ | 550 | >99 | dntb.gov.ua |
Catalyst deactivation is a critical issue in the catalytic hydrolysis of CF4, primarily caused by fluorine poisoning. uni-muenchen.deresearchgate.net The hydrogen fluoride (HF) produced during the reaction can poison the catalyst, leading to poor stability and a short lifetime. rsc.org
The primary mechanisms of deactivation are:
Fluorine Poisoning: Active Al-OH sites on the alumina surface react to form stable and inactive Al-F bonds. uni-muenchen.de
Phase Transformation: The HF byproduct can cause the active γ-Al₂O₃ phase to transform into the catalytically inactive α-Al₂O₃ phase, especially at high temperatures (750°C). researchgate.net
Several strategies have been developed to mitigate these deactivation effects:
Doping with Promoter Metals: The introduction of a second metal, such as gallium (Ga), is a highly effective strategy. uni-muenchen.de Ga assists in the defluorination of the poisoned aluminum active sites. uni-muenchen.deresearchgate.net The Ga-F bond is weaker than the Al-F bond, allowing Ga-F to be more easily hydrolyzed back to Ga-OH. uni-muenchen.de This Ga-OH group then facilitates the regeneration of Al-OH from Al-F, thus sustaining the catalyst's activity. uni-muenchen.de
Use of Stable Catalyst Phases: Employing more structurally stable phases of alumina, such as θ-Al₂O₃, provides enhanced resistance to HF corrosion compared to γ-Al₂O₃. rsc.org
In-situ HF Removal: A multi-stage reactor system, which alternates between catalyst and adsorbent beds, can be used to selectively remove HF as it is produced. korea.ac.kr This "sorption-enhanced" hydrolysis leads to higher CF4 conversion by preventing catalyst poisoning. korea.ac.kr
The regeneration of active sites is crucial for achieving long-term catalyst stability. The Ga-assisted mechanism proposes that Ga-OH sites, formed from the hydrolysis of Ga-F, assist in the defluorination of Al-F sites through a process similar to dehydration, thereby regenerating the active Al-OH sites. uni-muenchen.de
Understanding the kinetics of CF4 catalytic conversion is essential for reactor design and process optimization. The Langmuir–Hinshelwood (L-H) algorithm is a widely used model to describe the kinetics of heterogeneous catalytic reactions. mdpi.comdntb.gov.ua This model assumes that the reaction occurs between molecules adsorbed on the catalyst surface.
This kinetic model can be used in simulations of flow reactor configurations to predict CF4 conversion under various conditions. mdpi.com The model can account for both short runs with minimal activity loss and longer runs where catalyst deactivation due to fluorine poisoning becomes significant. mdpi.comdntb.gov.ua The reasonable agreement between these simulations and experimental laboratory data suggests that the derived rate expressions are suitable for designing larger-scale practical reactors. mdpi.comdntb.gov.ua
Adsorption and Separation Technologies for Tetrafluoromethane Capture
Beyond decomposition, another key strategy for managing CF4 emissions is its capture and separation from gas streams, such as nitrogen (N2), which is often used as a purge gas in industrial processes. iaea.orgnih.gov Adsorption-based separation is considered a promising technology due to its potential for lower energy consumption compared to cryogenic distillation. nih.govrsc.org
Metal-Organic Frameworks (MOFs) for Selective Adsorption
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown significant potential for gas storage and separation applications. rsc.org Their tunable pore sizes and functionalizable surfaces allow for the design of materials with high selectivity for specific gas molecules like CF4. rsc.orgbohrium.com
Zirconium-based MOFs (Zr-MOFs) are particularly noted for their high stability in various chemical environments. rsc.org High-throughput computational screening of over 100 Zr-MOFs has identified top candidates for CF4/CH4 separation. For example, PCN-700-BPDC-TPDC, LIFM-90, and BUT-67 have demonstrated high CF4/CH4 adsorption selectivities of 4.8, 4.6, and 4.7, respectively, coupled with significant working capacities. rsc.org Similarly, for the industrially relevant separation of CF4 from N2, certain MOFs have shown record selectivity. NH2-Ni-MOF exhibited a selectivity of 46.3 for CF4/N2 mixtures, surpassing other benchmark adsorbents. researchgate.net Grand canonical Monte Carlo (GCMC) simulations indicate that CF4 interacts with this MOF through multiple van der Waals interactions, leading to a stronger affinity compared to N2. researchgate.net
| MOF Name | Separation Task | Selectivity | CF4 Working Capacity (mol/kg) | Reference |
|---|---|---|---|---|
| PCN-700-BPDC-TPDC | CF4/CH4 | 4.8 | 2.0 | rsc.org |
| LIFM-90 | CF4/CH4 | 4.6 | 2.0 | rsc.org |
| BUT-67 | CF4/CH4 | 4.7 | 2.1 | rsc.org |
| NH2-Ni-MOF | CF4/N2 | 46.3 | Not specified | researchgate.net |
| Ni-MOF | CF4/N2 | 34.7 | Not specified | researchgate.net |
Composite Inorganic Membrane Development for Gas Separation (e.g., N2/CF4)
Membrane-based gas separation is another energy-efficient technology for capturing CF4. The development of thin-film composite (TFC) membranes, particularly those using inorganic materials, is an active area of research. researchgate.netmdpi.com These membranes aim to provide high permeance and selectivity for separating CF4 from N2.
One approach involves synthesizing zeolites on the inner surface of α-alumina support tubes. However, defects such as intercrystalline slits can form during synthesis, leading to lower-than-expected selectivities. researchgate.net To overcome this, a composite ceramic membrane has been developed consisting of a ceramic support, an intermediate zeolite layer, and a Teflon AF 2400 top layer. researchgate.net The purpose of the thin Teflon layer is to seal the defects present in the zeolite separation layer, forcing gas molecules to travel through the selective zeolite pores. researchgate.net This innovative design has achieved ideal selectivities of 88 for N2/CF4 separation. The Teflon layer effectively seals the non-selective pathways, dramatically improving the membrane's separation performance. researchgate.net
Chemical Reduction and Novel Decomposition Approaches
Given the high stability of the C-F bond in tetrafluoromethane, decomposition methods often require significant energy input or highly reactive chemical species. Research into novel decomposition pathways aims to lower the energy barrier for C-F bond cleavage, making the destruction of CF₄ more efficient and economically feasible.
One promising approach for the complete destruction of tetrafluoromethane involves its reaction with highly reactive alkali metals at elevated temperatures. This method leverages the strong reducing power of alkali metals to break the robust C-F bonds.
A notable implementation of this concept involves the in situ generation of alkali metals from heated alkali halide reducing mixtures. In this process, a mixture of an alkali halide (such as CsF, KF, or NaF), a reducing agent like silicon (Si), and a halide ion acceptor like calcium oxide (CaO) is heated to temperatures typically ranging from 400 to 950°C. researchgate.net The silicon reduces the alkali halide to produce vaporous alkali metal, which then readily reacts with the CF₄ gas flowing through the heated bed. The calcium oxide serves to capture the resulting fluoride ions, forming stable calcium fluoride (CaF₂).
The efficiency of CF₄ destruction is influenced by the choice of alkali metal, with the reactivity generally increasing down the group (Li < Na < K < Cs). researchgate.net The CsF/CaO/Si system has demonstrated the ability to completely destroy CF₄ at temperatures as low as 600°C. researchgate.net A key advantage of this method is the conversion of CF₄ into solid products, primarily carbon and calcium fluoride, without the formation of toxic byproducts like HF or SiF₄ in the exhaust gas. researchgate.net
Table 2: Efficiency of CF₄ Destruction with Different Alkali Halides
| Alkali Halide | Cation | Anion | Destruction Efficiency Trend |
|---|---|---|---|
| LiF, NaF, KF, CsF | Li ~ Na < K < Cs | F | Increasing efficiency with heavier alkali cations. researchgate.net |
| CsI, CsBr, CsCl, CsF | Cs | I < Br < Cl < F | Increasing efficiency with smaller halide anions. researchgate.net |
A significant frontier in tetrafluoromethane decomposition is the development of catalysts and reagents that can activate the C-F bond under milder conditions. The extreme strength and high polarity of the C-F bond make it a formidable challenge for catalytic cleavage.
Recent computational studies have explored the potential of highly electrophilic species to activate the C-F bond in CF₄. One such class of compounds is two-coordinate borinium ions. researchgate.netresearchgate.net These boron-based cations are characterized by a boron center with only four valence electrons, rendering them exceptionally strong Lewis acids. nih.gov
Density functional theory (DFT) calculations have been employed to design a rational approach for activating CF₄ using a two-coordinate borinium. researchgate.net These theoretical models predict that the interaction between the borinium ion and a fluorine atom of CF₄ is both thermodynamically and kinetically favorable. researchgate.net The exceptional Lewis acidity of the borinium ion allows it to abstract a fluoride anion from the tetrafluoromethane molecule, thereby initiating the decomposition process. This approach represents a departure from traditional high-temperature methods and opens a new avenue for the catalytic destruction of perfluorocarbons. While still in the theoretical and computational design phase, this strategy holds promise for developing novel, low-energy pathways for CF₄ abatement. researchgate.netresearchgate.net
Further research in this area is focused on synthesizing stable borinium compounds and experimentally validating their reactivity towards C-F bond activation in tetrafluoromethane and other perfluorocarbons. The development of such catalytic systems could lead to more sustainable and cost-effective technologies for the decomposition of these persistent greenhouse gases.
Plasma Reaction Mechanisms and Diagnostics in Tetrafluoromethane Environments
Gas-Phase Reaction Kinetics and Species Formation in CF₄ Plasmas
In tetrafluoromethane (CF₄) plasmas, the intricate interplay of gas-phase reactions governs the generation of reactive species essential for processes like semiconductor etching. The plasma environment, energized by an external power source, transforms the relatively inert CF₄ gas into a chemically reactive medium containing a variety of radicals, ions, and excited neutral species.
The primary mechanism for activating tetrafluoromethane is through inelastic collisions with high-energy electrons. These collisions impart sufficient energy to the CF₄ molecules to break chemical bonds (dissociation) or eject an electron (ionization).
The dissociation of CF₄ is a multi-pathway process, leading to the formation of various fluorocarbon radicals (CFₓ) and fluorine atoms. The principal dissociation reactions initiated by electron impact include:
e⁻ + CF₄ → CF₃ + F + e⁻
e⁻ + CF₄ → CF₂ + 2F + e⁻
e⁻ + CF₄ → CF + 3F + e⁻
The relative prevalence of these pathways is dependent on the electron energy distribution within the plasma. Research indicates that the initial fragmentation predominantly produces CF₃ and F radicals. researchgate.net Subsequent collisions with other high-energy electrons can further break down the resulting CF₃ and CF₂ radicals. atlantis-press.com
Simultaneously, electron collisions can lead to ionization, creating positive ions that play a crucial role in the physical aspect of plasma etching. Key ionization reactions are:
e⁻ + CF₄ → CF₃⁺ + F + 2e⁻
e⁻ + CF₄ → CF₂⁺ + 2F + 2e⁻
The table below summarizes the primary electron-impact reactions in a CF₄ plasma.
| Reaction Type | Equation | Products |
| Dissociation | e⁻ + CF₄ → CF₃ + F + e⁻ | CF₃ radical, F atom |
| Dissociation | e⁻ + CF₄ → CF₂ + 2F + e⁻ | CF₂ radical, F atoms |
| Dissociative Ionization | e⁻ + CF₄ → CF₃⁺ + F + 2e⁻ | CF₃⁺ ion, F atom |
This table outlines the fundamental electron collision processes that initiate the complex chemistry within a tetrafluoromethane plasma.
Following the initial electron-impact events, a complex web of secondary reactions occurs, leading to a dynamic equilibrium of various reactive species. The dominant reactive species generated are atomic fluorine (F), fluorocarbon radicals (CF₃, CF₂), and ions such as CF₃⁺. atlantis-press.com
Atomic fluorine is the primary etchant for silicon-based materials. Its concentration is a critical parameter in determining the etch rate. Studies have shown that the density of F atoms increases significantly with higher applied RF power, as more intense electron collisions lead to greater dissociation of CF₄ and its fragments. atlantis-press.com
Conversely, the concentration of CFₓ radicals, particularly CF₂, often shows an inverse relationship with power. While CF₂ is produced from CF₄ dissociation, it is also consumed by electron-impact dissociation to produce more F atoms. atlantis-press.com This dynamic balance is crucial, as CF₂ radicals are known precursors for the formation of fluorocarbon polymer films on surfaces. atlantis-press.com
Recombination reactions act as loss mechanisms for these reactive species. Radicals and atoms can recombine in the gas phase or on the reactor surfaces to form more stable molecules. atlantis-press.com Key recombination pathways include:
CF₃ + F → CF₄
CF₂ + F → CF₃
F + F → F₂
The balance between generation and recombination determines the steady-state concentrations of all reactive species in the plasma.
The addition of auxiliary gases to a CF₄ plasma is a common strategy to tailor its chemical composition and enhance etching performance.
Oxygen (O₂): The addition of oxygen is widely used to increase the concentration of atomic fluorine. researchgate.net Oxygen atoms produced in the plasma react with CFₓ radicals (e.g., CF₃, CF₂) through oxidation pathways. researchgate.netatlantis-press.com
CF₃ + O → COF₂ + F
CF₂ + O → COF + F
CF₂ + O₂ → CO₂ + 2F
These reactions effectively "scavenge" the CFₓ radicals, which would otherwise recombine with F atoms. atlantis-press.com By preventing this recombination pathway, the net concentration of free F atoms, the primary etchant, is significantly increased. This effect is typically maximized at an O₂ concentration of around 20%; higher concentrations can lead to a decrease in F atom density, potentially due to dilution effects and changes in the electron energy. researchgate.netatlantis-press.com
Hydrogen (H₂): When hydrogen is added to a CF₄ plasma, it primarily reacts with fluorine atoms to form hydrogen fluoride (B91410) (HF). aip.orgispc-conference.org
F + H₂ → HF + H
F + H → HF
Ammonia (B1221849) (NH₃): The addition of ammonia to a CF₄/O₂ plasma has been shown to reduce the density of reactive fluorine radicals. researchgate.net The hydrogen and nitrogen components of NH₃ can react with fluorine and fluorocarbon species. For instance, hydrogen can form HF, while nitrogen-containing species can form volatile compounds. In some applications, NH₃ addition is used to control the plasma chemistry to prevent damage to underlying films, such as amorphous silicon, by forming reaction products that obstruct etching. researchgate.net
Plasma-Surface Interaction Mechanisms in Etching Processes
The interaction between the plasma-generated reactive species and the substrate surface is the cornerstone of the etching process. This is a complex phenomenon involving a sequence of physical and chemical steps, including adsorption of reactants, surface reactions, and desorption of volatile products, all often mediated by energetic ion bombardment.
The etching of a material like silicon dioxide (SiO₂) in a CF₄ plasma proceeds through a well-defined series of surface events. atlantis-press.com
Adsorption: Reactive neutral species from the gas phase, primarily F atoms and CFₓ radicals, arrive at the SiO₂ surface and are adsorbed. atlantis-press.com This forms a reactive surface layer.
Reaction: The adsorbed fluorine atoms react with the silicon atoms in the SiO₂ lattice. This process is significantly enhanced by the bombardment of energetic ions (like CF₃⁺) from the plasma. The ion energy helps to break the strong Si-O bonds, creating active sites for fluorination and providing the activation energy for the reaction to proceed. aip.orgumich.edu This leads to the formation of silicon fluoride (SiFₓ) species on the surface.
Desorption: The final etch product, silicon tetrafluoride (SiF₄), is a volatile compound. atlantis-press.com Once formed, it desorbs from the surface and is pumped out of the reactor, resulting in the net removal of material. Other volatile byproducts, such as carbon monoxide (CO) and carbon dioxide (CO₂), can also be formed and desorbed, particularly when oxygen is present in the plasma. researchgate.net
This entire process is a dynamic balance. The rate of adsorption of reactants and the rate of desorption of products must be carefully controlled to achieve a steady and efficient etch process. aip.org
During CF₄ plasma etching, a thin film of fluorocarbon (CFₓ) polymer can simultaneously be deposited on the substrate and reactor surfaces. umich.eduumich.edu This layer is primarily formed by the polymerization of unsaturated CFₓ radicals, with species like CF and CF₂ being key precursors. atlantis-press.comaip.org The tendency for polymerization increases in plasmas with a higher carbon-to-fluorine (C/F) ratio. aip.org
The fluorocarbon layer plays a critical and dual role in the etching process:
Etch Inhibition: The polymer layer can act as a barrier, physically shielding the substrate from the etchant species (F atoms) and energetic ions. umich.eduresearchgate.net A thick, stable polymer film can slow down or even completely stop the etching process, a phenomenon known as "etch stop." researchgate.netresearchgate.net
Anisotropy and Selectivity: The polymer layer is fundamental to achieving anisotropic (directional) etching and selectivity between different materials. umich.eduumich.edu In high-aspect-ratio etching, ions bombard the bottom of a feature (e.g., a trench) with high energy at a normal angle, sputtering away the polymer and allowing etching to proceed downwards. On the sidewalls, where ion bombardment is minimal, the polymer remains and protects them from lateral etching by neutral F atoms. umich.edu This passivation of the sidewalls is what allows for the creation of deep, vertical etch profiles. umich.edu Furthermore, the polymer is consumed more readily by oxygen-containing substrates like SiO₂ than by silicon, which is a key mechanism for achieving high etch selectivity between SiO₂ and Si. umich.edu
The thickness and composition of this polymer film are determined by the balance between the flux of depositing CFₓ radicals and the removal rate by ion sputtering and chemical reactions. umich.eduumich.edu
Ion Bombardment and Chemical Reaction Pathways (e.g., SiFx formation)
In tetrafluoromethane (CF4) plasma environments, the etching of materials, particularly silicon (Si), is a complex interplay of physical and chemical processes. The mechanism is not a simple chemical reaction but is significantly influenced by energetic ion bombardment, a hallmark of reactive ion etching (RIE). mdpi.com This process combines chemical etching, where reactive species form volatile products with surface atoms, and physical sputtering from energetic ions. mdpi.com
The primary etchant for silicon in a CF4 plasma is atomic fluorine (F). mdpi.comresearchgate.net However, the process is greatly accelerated by the bombardment of ions from the plasma onto the silicon surface. bohrium.com This ion-assisted chemical etching involves several steps:
Adsorption: Reactive neutral species from the plasma, such as F atoms and CFx (x=1-3) radicals, adsorb onto the silicon surface. atlantis-press.com
Reaction Layer Formation: These adsorbed species react with the silicon surface, breaking Si-Si bonds and forming a fluorinated reaction layer, often referred to as a silicon-fluoride (SiFx) layer. atlantis-press.comibm.com This layer is composed of various fluorosilyl species, including SiF, SiF2, SiF3, and the volatile product SiF4. atlantis-press.comibm.com
Ion-Enhanced Desorption: Energetic ion bombardment from the plasma provides the necessary energy to enhance the reaction rates and facilitate the desorption of the volatile product, silicon tetrafluoride (SiF4), from the surface. bohrium.comatlantis-press.com This physical component helps to clear the surface, exposing fresh silicon to reactive neutrals and allowing the etching process to continue.
The thickness and composition of the SiFx layer are heavily dependent on the energy of the bombarding ions, which is determined by the plasma's sheath voltage. ibm.com Studies have shown that higher ion energies lead to a thicker, more deeply fluorinated reaction layer. ibm.com Angle-resolved X-ray photoelectron spectroscopy reveals a depth profile within this layer, with SiF3 being most prominent at the very surface and SiF becoming the dominant species closer to the bulk silicon interface. ibm.com
The CFx radicals also play a crucial role. While F atoms are the primary etchant, CFx radicals can contribute to the formation of a fluorocarbon (FC) polymer film on the surface. mdpi.comresearchgate.net This polymer layer can inhibit etching. However, ion bombardment can remove this film, and the presence of oxygen in the plasma can react with CFx radicals to form CO and CO2, reducing polymerization and increasing the concentration of free fluorine atoms available for etching. mdpi.com The balance between etching by F atoms and polymerization by CFx radicals, both mediated by ion bombardment, is critical in controlling the outcome of the plasma process. mdpi.comatlantis-press.com
Advanced Plasma Diagnostic Techniques
To understand and control the complex reactions occurring in tetrafluoromethane plasmas, a suite of advanced diagnostic techniques is employed. These tools allow for the in-situ monitoring of gas-phase species and real-time characterization of the material surface being processed.
Optical Emission Spectroscopy (OES) is a powerful, non-invasive diagnostic tool used to identify the excited species within a plasma. pppl.govazom.com The plasma emits light at specific wavelengths characteristic of the atoms, molecules, and radicals present. By collecting and analyzing this light, OES provides valuable information about the plasma's composition and properties. pppl.gov
In CF4 plasmas, OES is frequently used to monitor the relative densities of key reactive species, particularly atomic fluorine (F) and difluorocarbene (CF2) radicals. atlantis-press.com The intensity of the emission lines corresponding to these species can be correlated with their concentration in the plasma. For example, the density of F atoms tends to increase with higher radio frequency (RF) power, as more CF4 molecules are dissociated. atlantis-press.com Conversely, the concentration of CF2 radicals may decrease at higher powers as they are further broken down into F atoms. atlantis-press.com This diagnostic is crucial for optimizing etching processes, as the ratio of F to CFx species often determines the balance between etching and polymerization. atlantis-press.com
| Species | Wavelength (nm) | Transition |
| F | 703.7 | 3p ²P⁰ → 3s ²P |
| Ar | 750.4 | 4p' [1/2] → 4s' [1/2]⁰ |
| CF₂ | 250-340 (band) | Ã(¹B₁) → X(¹A₁) |
This table presents common emission lines used in OES for actinometry and radical monitoring in CF4 plasmas. Argon (Ar) is often added in small amounts as an actinometer to help quantify the relative density of F radicals.
While OES detects electronically excited species, absorption spectroscopy can probe the density of ground-state atoms and molecules, which are often more abundant. UV and VUV absorption spectroscopy are powerful techniques for the quantitative measurement of radical densities in CF4 plasmas. researchgate.net
Broad-band UV absorption spectroscopy has been successfully used to detect and quantify radicals such as CF and CF2 in fluorocarbon plasmas. researchgate.net This method involves passing a UV light beam through the plasma and measuring the amount of light absorbed at specific wavelengths corresponding to the electronic transitions of the target species. VUV absorption spectroscopy extends this capability to shorter wavelengths, enabling the detection of other species. researchgate.net The absorption cross-section of CF4 itself is very small in the 100-200 nm range, making VUV absorption suitable for detecting dissociation products like CF2 and other CxFy species without interference from the parent gas. researchgate.net
Mass spectrometry is a vital tool for analyzing the composition of the plasma by identifying both the stable and reactive species present. researchgate.net A mass spectrometer samples gas directly from the plasma environment, ionizes the neutral species, and then separates the resulting ions based on their mass-to-charge ratio.
This technique is used to identify the primary plasma constituents, dissociation products (e.g., CF3+, F+), and volatile etch products. researchgate.netresearchgate.net For instance, when etching silicon with a CF4 plasma, mass spectrometry can detect the primary product, SiF4, confirming the chemical reaction pathway. atlantis-press.com It also allows for the study of how gas additives, such as oxygen or hydrogen, alter the plasma chemistry. By monitoring the relative intensities of different mass peaks, researchers can infer changes in the concentrations of radicals and ions, providing insights into the dominant reaction mechanisms. researchgate.net
| m/z (amu) | Ion Species | Origin/Significance |
| 19 | F+ | Dissociation of CF4, primary etchant |
| 31 | CF+ | Dissociation product of CF4 |
| 50 | CF₂+ | Dissociation product of CF4 |
| 69 | CF₃+ | Primary ion in CF4 plasma |
| 85 | SiF₃+ | Fragment from etch product SiF4 |
This table shows examples of ion species commonly detected by mass spectrometry in a CF4 plasma during the etching of silicon.
Understanding the surface being processed is as important as understanding the plasma itself. In-situ ellipsometry and X-ray Photoelectron Spectroscopy (XPS) are complementary techniques for characterizing the surface during and after plasma exposure.
In-situ ellipsometry is a non-destructive optical technique that measures changes in the polarization of light upon reflection from a surface. aip.org This allows for real-time, highly sensitive monitoring of changes in film thickness and optical properties. researchgate.netaip.org During plasma etching, ellipsometry can be used to measure the etch rate and to observe the formation and thickness of the SiFx reaction layer or any deposited fluorocarbon films. ibm.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical bonding states at the surface. researchgate.net By irradiating the sample with X-rays and analyzing the energy of the emitted photoelectrons, XPS can identify the elements present (e.g., Si, C, F, O) and their chemical states. researchgate.netresearchgate.net In the context of CF4 plasma etching, XPS is used to analyze the composition of the SiFx reaction layer, identifying the relative amounts of SiF, SiF2, and SiF3 bonding states. ibm.comresearchgate.net While often performed ex-situ, vacuum transfer systems allow for post-plasma analysis without atmospheric contamination, preserving the surface state created by the plasma. ibm.com The combination of real-time data from ellipsometry with the detailed chemical information from XPS provides a comprehensive picture of the surface reaction kinetics. aip.org
Advanced Spectroscopic Characterization and Monitoring of Tetrafluoromethane
High-Resolution Infrared (FTIR) Spectroscopy for Molecular Analysis
High-resolution Fourier-transform infrared (FTIR) spectroscopy is a cornerstone for the fundamental understanding of the rovibrational structure of tetrafluoromethane. These detailed laboratory studies provide the foundational data required for accurate atmospheric modeling and remote sensing applications.
Global Analysis of Rovibrational Bands for Absorption Modeling (e.g., ν3 region)
The ν3 vibrational band of tetrafluoromethane, located around 1283 cm⁻¹, is a strong absorption feature in the mid-infrared region, making it crucial for atmospheric remote sensing. mdpi.com High-resolution FTIR spectroscopy allows for the detailed analysis of the complex rotational-vibrational (rovibrational) structure within this band. A global analysis of these rovibrational bands involves assigning and fitting thousands of individual absorption lines to a comprehensive theoretical model. This process yields highly accurate spectroscopic parameters, such as line positions, intensities, and broadening coefficients.
These parameters are essential for developing robust absorption models that can accurately simulate the absorption spectrum of CF4 under various atmospheric conditions of temperature and pressure. The accuracy of these models is critical for the reliable retrieval of CF4 concentrations from atmospheric spectra.
Supersonic Jet Spectroscopy for Low-Temperature Studies
The infrared spectrum of tetrafluoromethane at room temperature is congested due to the population of numerous rotational and vibrational energy levels. Supersonic jet spectroscopy is a powerful technique to overcome this complexity. In this method, a mixture of tetrafluoromethane and an inert carrier gas, such as helium, is expanded through a small nozzle into a vacuum chamber. sintef.no This expansion process results in significant cooling of the molecules to rotational temperatures as low as 5 to 10 K. sintef.nounit.no
At these low temperatures, only the lowest energy levels are populated, leading to a dramatic simplification of the spectrum. This allows for the unambiguous assignment of spectral lines and a more precise determination of molecular constants. unit.no The simplified spectra obtained from supersonic jet spectroscopy provide critical data for refining the theoretical models of CF4's molecular structure and dynamics.
Table 1: Comparison of Spectroscopic Conditions for Tetrafluoromethane Analysis
| Technique | Typical Rotational Temperature | Spectral Complexity | Primary Application |
|---|---|---|---|
| Room Temperature FTIR | ~296 K | High (Congested Spectra) | Atmospheric Modeling |
| Supersonic Jet Spectroscopy | 5 - 10 K sintef.nounit.no | Low (Simplified Spectra) | Precise Determination of Molecular Constants |
Updating Spectroscopic Databases (e.g., HITRAN, GEISA)
The results from high-resolution FTIR and supersonic jet spectroscopy studies are indispensable for the continuous improvement of major spectroscopic databases such as HITRAN (High-Resolution Transmission Molecular Absorption Database) and GEISA (Gestion et Etude des Informations Spectroscopiques Atmosphériques). nih.govsemanticscholar.orgunit.no These databases are compilations of spectroscopic parameters for a vast number of molecules and are used extensively in atmospheric and planetary science. nih.govsemanticscholar.org
The inclusion of new, more accurate spectroscopic data for tetrafluoromethane in these databases enhances the capabilities of radiative transfer models to simulate atmospheric spectra. mdpi.com This, in turn, improves the accuracy of satellite and ground-based remote sensing instruments in monitoring the atmospheric concentration of this important greenhouse gas. The HITRAN2020 edition, for example, includes updates that have significantly increased the accuracy of parameters for major atmospheric absorbers. wikipedia.orgmdpi.com
Quantum Cascade Laser (QCL) Spectroscopy for In-Situ Emission Monitoring
Quantum Cascade Laser (QCL) spectroscopy has emerged as a leading technology for the in-situ monitoring of tetrafluoromethane emissions from industrial sources, such as aluminum smelters. sintef.no QCLs are semiconductor lasers that can be precisely tuned to specific wavelengths in the mid-infrared region, where CF4 has strong absorption features. sintef.nounit.no This allows for the development of compact and robust sensors for real-time, continuous emission monitoring. sintef.no
Wavelength Modulation Spectroscopy for Trace Gas Detection
Wavelength Modulation Spectroscopy (WMS) is a highly sensitive technique used in conjunction with QCLs to detect trace concentrations of gases. sintef.no In WMS, the wavelength of the QCL is modulated at a high frequency while it is slowly tuned across an absorption line of the target molecule. The resulting signal is then demodulated at a harmonic of the modulation frequency (typically the second harmonic, 2f), which produces a signal that is proportional to the gas concentration and suppresses background noise. unit.no
This technique significantly enhances the signal-to-noise ratio, enabling the detection of tetrafluoromethane at parts-per-billion (ppb) levels. sintef.no For instance, a QCL-based sensor using a WMS approach has demonstrated a long-term detection limit of approximately 20 ppb·m. sintef.no
Table 2: Performance of a QCL-based Sensor for Tetrafluoromethane Detection using WMS sintef.no
| Parameter | Value |
|---|---|
| Target Wavenumber | ~1283.9 cm⁻¹ |
| Long-Term Detection Limit | 20 ppb·m |
| Short-Term Detection Limit | < 10 ppb·m |
Interference Mitigation from Co-Existing Gases (e.g., H2O, CH4, N2O)
Industrial exhaust streams often contain a mixture of gases that can interfere with the spectroscopic measurement of tetrafluoromethane. Water vapor (H2O), methane (B114726) (CH4), and nitrous oxide (N2O) have absorption features that can overlap with those of CF4 in the mid-infrared region. unit.no
Several strategies are employed to mitigate these interferences. One approach is to carefully select a narrow spectral range for the QCL that maximizes the absorption signal of CF4 while minimizing the absorption from interfering species. sintef.no By scanning only the part of the CF4 absorption feature with the strongest curvature, interference from H2O, CH4, and N2O can be significantly reduced to a few ppb. sintef.no
Another approach involves the use of sophisticated spectral processing algorithms that can deconvolve the overlapping spectra and isolate the contribution of tetrafluoromethane. Validation studies of commercial QCL analyzers have quantified the interference from co-existing gases. For example, one study found no significant interference from water vapor in the range of 0 to 8000 ppm, but a quantifiable interference from methane of approximately 3 ppb of CF4 per ppm of methane. unit.no
Table 3: Interference Effects on a Commercial QCL CF4 Analyzer unit.no
| Interfering Gas | Concentration Range Tested | Observed Interference |
|---|---|---|
| Water (H₂O) | 0 - 8000 ppm | No significant interference |
| Methane (CH₄) | Not specified | ~3 ppb CF₄ per ppm of CH₄ |
Raman Spectroscopic Investigations of Tetrafluoromethane Systems
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This method is particularly valuable for studying the molecular structure and interactions of tetrafluoromethane (CF₄) in various environments, from mixed-gas hydrate (B1144303) systems to the analysis of its fundamental molecular vibrations.
Studies on Mixed-Gas Hydrate Systems (e.g., CH₄/CF₄)
Gas hydrates, or clathrates, are crystalline ice-like structures that trap guest gas molecules within cages formed by water molecules. Raman spectroscopy is a primary tool for in-situ characterization of these materials, enabling the identification of guest molecules, determination of the crystal structure, and quantification of cage occupancy. uwa.edu.auacs.org
In mixed-gas hydrate systems containing methane (CH₄) and tetrafluoromethane, Raman analysis can distinguish between the molecules occupying the different cages within the hydrate lattice. Gas hydrates typically form in one of several structures, with structure I (sI) and structure II (sII) being the most common. Structure I consists of two small pentagonal dodecahedron cages (5¹²) and six larger tetrakaidecahedron cages (5¹²6²) per unit cell. acs.org
Research on binary gas hydrates, such as those involving carbon dioxide and tetrafluoromethane, demonstrates the methodology applicable to CH₄/CF₄ systems. acs.org The Raman spectrum of a mixed hydrate will show distinct vibrational bands corresponding to each guest molecule. For instance, the C-H stretching modes of methane and the C-F stretching modes of tetrafluoromethane appear in different spectral regions.
Crucially, the frequency of a guest molecule's vibrational mode can shift depending on the size of the cage it occupies. The tighter environment of a small cage typically results in a higher frequency shift compared to the more spacious large cage. ifremer.fr For methane in sI hydrates, the symmetric C-H stretch (ν₁) appears at approximately 2915 cm⁻¹ when in a small 5¹² cage and at a lower frequency of about 2905 cm⁻¹ in a large 5¹²6² cage. ifremer.fr By analyzing the positions and intensities of these peaks, researchers can determine the distribution of guest molecules within the hydrate structure. The relative occupancy of the cages is calculated from the integrated intensities of the Raman bands corresponding to the guest molecules in each cage type.
Analysis of Intramolecular Vibration Modes
Tetrafluoromethane is a tetrahedral molecule belonging to the Td point group symmetry. This high degree of symmetry dictates its vibrational behavior and which of its vibrational modes are active in Raman and infrared spectroscopy. The molecule has four fundamental vibrational modes (ν₁, ν₂, ν₃, and ν₄). ucla.edu
The selection rules for a Td molecule determine that the symmetric stretch (ν₁, A₁ symmetry) and the bending modes (ν₂, E symmetry; ν₄, F₂ symmetry) are Raman active. nist.gov The asymmetric stretch (ν₃, F₂ symmetry) is infrared active but should be inactive in the Raman spectrum. nist.gov However, interactions and perturbations in certain states can sometimes lead to the weak observation of otherwise forbidden modes. researchgate.net
The primary Raman-active modes are:
ν₁ (A₁): A symmetric C-F stretching mode, where all four C-F bonds stretch and contract in phase. This mode produces a very strong and sharp peak in the Raman spectrum. nist.gov
ν₂ (E): A symmetric bending or scissoring mode.
ν₄ (F₂): An asymmetric bending or rocking mode.
Accurate calculations and experimental measurements have precisely determined the frequencies of these modes. wisc.eduaip.org These frequencies serve as a unique fingerprint for identifying tetrafluoromethane.
| Mode | Symmetry | Type of Motion | Approximate Wavenumber (cm⁻¹) | Raman Activity | Infrared Activity |
|---|---|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | 909 | Active (Strong) | Inactive |
| ν₂ | E | Symmetric Bend | 435 | Active | Inactive |
| ν₃ | F₂ | Asymmetric Stretch | 1281 | Inactive | Active |
| ν₄ | F₂ | Asymmetric Bend | 632 | Active | Active |
Data sourced from NIST Standard Reference Database. nist.gov
Signal Processing Algorithms for Spectra Separation and Quantification
Raw Raman spectra are often characterized by low signal-to-noise ratios (SNR) due to the inherent weakness of the Raman scattering effect. rsc.orgaip.org Furthermore, spectra from mixed systems like CH₄/CF₄ hydrates can contain overlapping peaks and fluorescent backgrounds. Therefore, robust signal processing algorithms are essential for denoising, baseline correction, separation of spectral components, and accurate quantification.
The typical workflow involves several key steps:
Denoising: The initial step is to remove random noise from the spectrum. A widely used method is the Savitzky-Golay (SG) filter , which is a moving-polynomial filter that smooths the data without significantly distorting the spectral features. maynoothuniversity.ie Other advanced techniques include wavelet transforms , which can decompose the signal into different frequency components, allowing for targeted noise removal, and Maximum Likelihood Estimation (MLE) , which can be combined with other methods to enhance performance. rsc.orgresearchgate.net
Baseline Correction: Raman spectra can be superimposed on a broad, fluctuating background, often from fluorescence. Algorithms such as the iterative envelope method or polynomial fitting are used to estimate this baseline, which is then subtracted from the spectrum to isolate the sharp Raman peaks. researchgate.net
Spectra Separation (Deconvolution): In a mixed-gas system, the Raman bands of different components (e.g., CH₄ and CF₄) or the same component in different environments (e.g., large vs. small cages) may overlap. Curve fitting , also known as deconvolution, is used to resolve these overlapping peaks. This process involves fitting a series of theoretical peak shapes (typically Gaussian, Lorentzian, or a combination known as Voigt) to the experimental data. The algorithm optimizes the position, height, and width of these synthetic peaks until their sum closely matches the measured spectrum. This separates the composite band into its individual contributions.
Quantification: Once the individual peaks have been resolved, quantification is performed by calculating the integrated area under each characteristic peak. This area is directly proportional to the concentration of the molecule responsible for the scattering. For mixed-gas hydrates, the ratio of the integrated areas for a specific guest in different cages provides the relative cage occupancy. ifremer.fr
| Algorithm/Technique | Purpose | Description |
|---|---|---|
| Savitzky-Golay Filter | Denoising / Smoothing | Applies a moving polynomial fit to the data to reduce high-frequency noise while preserving peak shapes. maynoothuniversity.ie |
| Wavelet Transform | Denoising | Decomposes the signal into various scales, allowing for the separation and removal of noise components. researchgate.net |
| Iterative Baseline Correction | Baseline Removal | Iteratively identifies and removes the broad, underlying background signal from the spectrum. researchgate.net |
| Curve Fitting (Deconvolution) | Spectra Separation | Fits a sum of synthetic peak functions (e.g., Gaussian, Lorentzian) to an overlapping spectral band to resolve individual components. |
Theoretical and Computational Investigations of Tetrafluoromethane
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab Initio Molecular Dynamics (AIMD) is a simulation method in which the forces acting on the atoms are calculated "from first principles" (ab initio) using quantum mechanics, typically DFT. Unlike static DFT calculations that focus on energy minima and transition states, AIMD simulates the time evolution of a molecular system, providing insights into reaction dynamics, the influence of temperature, and complex multi-step processes.
While DFT is widely used to map potential energy surfaces, AIMD can simulate the actual dynamic process of a catalytic reaction at finite temperatures. For the decomposition of tetrafluoromethane, AIMD simulations can be used to observe the step-by-step bond-breaking and bond-forming events on a catalyst surface.
For example, in the thermal decomposition of other fluorine-containing compounds, AIMD has been used to trace the initial decomposition steps, identify short-lived intermediates, and determine the final product distributions at various temperatures. nih.gov Applying this methodology to the catalyzed decomposition of CF₄ would involve:
Constructing a model of the catalyst surface (e.g., an alumina (B75360) slab with active sites).
Placing a CF₄ molecule near the active site.
Running the AIMD simulation at a target reaction temperature.
Analyzing the trajectory to observe the adsorption of CF₄, the stretching and eventual cleavage of a C-F bond, and the subsequent reactions of the resulting fragments on the surface.
Such simulations provide a powerful complement to static DFT calculations, confirming that proposed reaction pathways are dynamically accessible and revealing the real-time behavior of molecules during a catalytic process. This approach can validate mechanisms derived from experimental data and DFT, offering a more complete picture of the catalyzed decomposition of tetrafluoromethane.
Investigation of Surface Hydroxyl Group Roles
The interaction of tetrafluoromethane with surfaces is highly dependent on the surface's chemical nature, particularly its hydrophilicity or hydrophobicity. The role of surface hydroxyl (-OH) groups, which render a surface hydrophilic, has been investigated through molecular dynamics simulations, comparing CF4 adsorption on hydroxylated silica (B1680970) (a hydrophilic surface) with its adsorption on graphite (B72142) (a hydrophobic surface). nih.gov
These simulations reveal that the nature of the substrate significantly influences the structure, composition, and arrangement of the adsorbed CF4 film. nih.gov On a hydroxylated SiO2 surface, the presence of -OH groups leads to different molecular orientations and layer compositions compared to the non-polar graphite surface. While fluorocarbons are known to be hydrophobic, the specific interactions with surface hydroxyls dictate the initial stages of film formation and stability. nih.govresearchgate.net The simulations showed that the composition of the first adsorbed layer is directly influenced by the substrate, indicating that surface hydroxyl groups play a key role in the selective adsorption at the interface. nih.gov
Computational Screening for Novel Materials
High-throughput computational screening has emerged as a critical tool for discovering new materials for specific applications, such as gas separation. researchgate.net This approach uses molecular simulations to rapidly assess the performance of thousands of potential candidates from material databases, a process that is significantly faster than experimental synthesis and testing. researchgate.net For tetrafluoromethane separation, this methodology has been extensively applied to Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com
Discovery of Metal-Organic Frameworks (MOFs) for Gas Separation (e.g., CF4/CH4, CF4/N2)
Computational screening has successfully identified promising MOF candidates for separating tetrafluoromethane from gases like methane (B114726) (CH4) and nitrogen (N2). researchgate.netmdpi.com MOFs are attractive for gas separation due to their high surface areas and tunable structures. researchgate.net
For CF4/CH4 separation , large-scale computational screenings of thousands of MOFs have been performed. mdpi.comresearchgate.net These studies identified materials exhibiting CF4/CH4 adsorption selectivities as high as 8.2. researchgate.netmdpi.com For instance, a screening of over 100 stable Zirconium-based MOFs (Zr-MOFs) identified PCN-700-BPDC-TPDC, LIFM-90, and BUT-67 as top performers based on a combination of selectivity, working capacity, and regenerability. researchgate.net
For CF4/N2 separation , computational studies combined with experimental work have also revealed effective MOFs. For example, Ni(ina)2 and its functionalized forms have shown high CF4/N2 selectivities. researchgate.net A screening of around 500 double-linker MOFs (DL-MOFs) identified structures with specific metal nodes (Cr-based) and organic linkers (carbazole) as being particularly effective for CF4/N2 separation. researchgate.net
Prediction of Adsorption Selectivities and Working Capacities
A key outcome of computational screening is the prediction of performance metrics like adsorption selectivity and working capacity. Adsorption selectivity refers to a material's preference for adsorbing one gas over another, while working capacity is the amount of gas that can be captured and released during a pressure swing adsorption cycle. mdpi.com
For CF4/CH4 separation , screenings of over 11,000 MOFs have calculated CF4/CH4 selectivities ranging from 1.4 to 8.2 and CF4 working capacities between 0.2 and 2.9 mol/kg. mdpi.comnih.gov Similarly, a focused study on Zr-MOFs found CF4 working capacities in the range of 1.5–2.1 mol/kg. researchgate.net
For CF4/N2 separation , the CF4 working capacities in DL-MOFs were found to be in a similar range to CF4/CH4 separations, from approximately 0.2 to 1.6 mol/kg. researchgate.net These predictive capabilities allow researchers to identify materials that strike a balance between high selectivity and practical working capacity, guiding experimental efforts toward the most promising candidates. nih.gov
Table 1: Predicted Performance of Top-Performing MOFs for CF4/CH4 Separation
| MOF Candidate | CF4/CH4 Selectivity | CF4 Working Capacity (mol/kg) | Regenerability (%) |
|---|---|---|---|
| pMOF_10 | 8.2 | 2.9 | 71.6 |
| cuf_3865 | 7.8 | 2.4 | 70.2 |
| cuf_8464 | 7.8 | 1.6 | 64.9 |
| PCN-700-BPDC-TPDC | 4.8 | 2.0 | 85.1 |
| BUT-67 | 4.7 | 2.1 | 75.7 |
Data sourced from computational screening studies of large MOF databases. mdpi.comresearchgate.net
Plasma Modeling and Simulation
Plasma modeling and simulation are essential for understanding and optimizing processes like the etching of materials in the semiconductor industry, where tetrafluoromethane is commonly used. bohrium.com These models solve equations of motion for plasma species and are coupled with electromagnetic field equations to describe the state of the plasma. They provide detailed insights into the complex physical and chemical reactions that occur.
Simulation of Electron Density and Temperature Profiles
Simulations of CF4 plasmas are used to calculate key parameters such as electron density and temperature, which govern the reaction rates within the plasma. Fluid models are often utilized to compute the density of various plasma species as a function of external parameters like gas pressure and the applied radiofrequency voltage.
For instance, simulations of Ar/CF4 radiofrequency capacitively coupled plasmas have been used to calculate the density of plasma species, showing that CF3+ and F are dominant under a wide range of conditions. Two-dimensional simulations of inductively coupled CF4 plasmas have also been developed to investigate discharge characteristics. These models, validated against experimental measurements of electron density, allow for the analysis of various plasma parameters and their spatial distribution within the reactor. The electron energy distribution function (EEDF) is a critical component of these simulations, as it determines the rates of electron-impact reactions that create reactive species.
Coupled Gas-Phase and Surface Reaction Modeling
To accurately predict the outcome of a plasma etching process, it is crucial to couple the modeling of gas-phase chemistry with the reactions occurring on the material surface. In CF4 plasmas used for etching silicon or silicon dioxide, a complex interplay exists between the generation of reactive species (like fluorine atoms and CFx radicals) in the gas phase and their subsequent interaction with the surface.
Global models have been developed that incorporate both gas-phase and surface reaction kinetics. These models account for the dissociation of CF4 molecules and the formation of a fluorocarbon polymer film on the reactor walls, which in turn affects the density of species in the gas phase. This coupled approach allows for the prediction of how changes in plasma conditions (e.g., power, pressure) affect both the plasma composition and the surface processes, such as etching and polymerization. The models include numerous chemical reactions, covering electron-impact dissociation, recombination, and ion-neutral reactions, providing a comprehensive view of the entire plasma process.
Table 2: List of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Tetrafluoromethane | CF4 |
| Methane | CH4 |
| Nitrogen | N2 |
| Silicon Dioxide | SiO2 |
Emerging Research Directions and Future Outlook for Tetrafluoromethane Studies
Development of Novel Catalytic Systems for Enhanced Decomposition
The catalytic decomposition of tetrafluoromethane is a promising avenue for its abatement, aiming to lower the high temperatures typically required for its breakdown. researchgate.net Current research focuses on designing robust and highly active catalysts.
Recent advancements have highlighted the potential of metal-oxide-based catalysts. For instance, a novel approach using a protonated sulfate (B86663) (-HSO4) modified Al2O3@ZrO2 (S-Al2O3@ZrO2) catalyst has achieved 100% CF4 decomposition at a record low temperature of 580 °C. pnas.org This enhanced activity is attributed to the strong interaction between the -HSO4 proton donor and the C-F bond, which facilitates its activation. pnas.org In situ infrared spectroscopy and density functional theory (DFT) simulations have confirmed that the -HSO4 group is more effective at stretching the C-F bond than hydroxyl (-OH) groups. pnas.org
Another significant development involves the use of gallium-doped alumina (B75360) (Ga/Al2O3) catalysts for CF4 hydrolysis. uni-muenchen.de These catalysts have demonstrated high efficiency, achieving 100% CF4 decomposition at 600°C with a remarkable catalytic lifetime exceeding 1,000 hours. uni-muenchen.de The introduction of gallium helps in the defluorination of poisoned aluminum active sites, thereby regenerating the catalyst and maintaining its activity. uni-muenchen.de
Researchers are also exploring the structural properties of catalysts to enhance their stability. For example, θ-Al2O3 has shown superior resistance to poisoning by hydrogen fluoride (B91410) (HF), a common byproduct of CF4 hydrolysis, compared to γ-Al2O3. rsc.org This enhanced stability is attributed to the higher order of the aluminum-oxide polyhedron in the θ-phase. rsc.org
Table 1: Performance of Novel Catalytic Systems for Tetrafluoromethane Decomposition
| Catalyst | Decomposition Temperature (°C) | Conversion Efficiency (%) | Key Findings |
| S-Al2O3@ZrO2 | 580 | 100 | -HSO4 proton donor enhances C-F bond activation. pnas.org |
| Ga/θ-Al2O3 | 600 | 100 | Ga assists in defluorination of poisoned Al active sites, extending catalyst lifetime. uni-muenchen.de |
| θ-Al2O3 | 750 | 100 | Higher order of aluminum-oxide polyhedron provides resistance to HF poisoning. rsc.org |
| Mesoporous aluminum with plasma | 25 (Room Temp) | 95 | Hydroxyl-enriched surface enhances decomposition at low temperatures. eep1987.com |
Advanced Plasma Technologies for Energy-Efficient Abatement
Plasma technologies offer an alternative to thermal catalysis for CF4 abatement, capable of operating at lower temperatures. eep1987.com Research in this area is geared towards improving energy efficiency and destruction and removal efficiency (DRE).
Various plasma systems are under investigation, including thermal plasma, non-thermal plasma (NTP), and plasma-catalysis hybrids. A rotating arc-catalytic reactor using thermal plasma as a heat source for catalysts has shown a DRE of up to 98% for CF4, with an energy efficiency approximately 3.5 times higher than a rotating arc reactor alone. researchgate.net Atmospheric pressure plasma systems, such as microwave plasma torches, have also achieved high DREs of over 98% for CF4. researchgate.net
Non-thermal plasma coupled with catalysts, like mesoporous aluminum, has demonstrated the ability to decompose CF4 at room temperature with up to 95% efficiency. eep1987.com Low-pressure plasma reactors are also being explored, with studies showing that AC operation can be more effective for the decomposition of stable gases like CF4 compared to RF operation. ispc-conference.org
The composition of the plasma and the addition of other gases can significantly influence the abatement process. For example, in direct current (DC) plasma generated in gas bubbles in water, argon-based plasma showed a higher removal rate for CF4 compared to nitrogen-based plasma, which is attributed to the higher mean electron energy and the presence of metastable atoms and ions in the argon plasma. ijpest.com
Table 2: Comparison of Advanced Plasma Technologies for Tetrafluoromethane Abatement
| Plasma Technology | Operating Conditions | Destruction and Removal Efficiency (DRE) (%) | Key Features |
| Rotating Arc-Catalytic Reactor | 2-3 kW input power | Up to 98 | High energy efficiency. researchgate.net |
| Microwave Plasma Torch | Atmospheric pressure | > 98 | Effective for contaminant gas mixtures. researchgate.net |
| Non-Thermal Plasma with Mesoporous Aluminum | Room temperature (25 °C) | 95 | Low-temperature operation. eep1987.com |
| Low-Pressure AC Plasma | 800 W, 40-200 mTorr | Higher than RF operation | More energetic electrons for stable gas decomposition. ispc-conference.org |
| DC Plasma in Gas Bubbles (Argon-based) | Atmospheric pressure | Higher than Nitrogen-based | Higher mean electron energy. ijpest.com |
| Universal Plasma Abatement System (Microwave) | Atmospheric pressure | > 95 | High destruction of various PFCs. airliquide.com |
Rational Design of Materials for Selective Capture and Separation
The capture and separation of CF4 from industrial gas streams is another critical area of research, focusing on the development of porous materials with high selectivity and capacity. acs.orgnih.gov Physical adsorption using nanoporous materials is considered a competitive technology due to its low energy consumption and cost-effectiveness. nih.gov
Metal-organic frameworks (MOFs) have emerged as promising candidates for CF4 capture. researchgate.net For instance, the MOF Zn(fba) has demonstrated an equilibrium selectivity for CF4 adsorption over N2 that surpasses other water-stable sorbents. chemrxiv.org This selectivity is attributed to adsorption within narrow, corrugated channels lined with aryl rings of the ligand. chemrxiv.org Other studies have identified microporous MOFs like Zn4O(dmcpz)3 as having high CF4 adsorption capacities. researchgate.net
Carbon-based nanoporous materials, such as three-dimensional carbon nanotube networks and pillared graphene, are also being investigated. acs.orgnih.gov Computational studies using Monte Carlo and molecular dynamics simulations have shown that these materials can exhibit high gravimetric uptake and thermodynamic separation selectivity for CF4 from N2 and SF6 mixtures, particularly at near-ambient pressures. acs.orgnih.gov
The rational design of these materials involves tuning pore size, shape, and surface chemistry to optimize interactions with CF4 molecules. Research is ongoing to develop materials with even higher selectivity and stability for practical industrial applications. chemrxiv.org
Table 3: Promising Materials for Selective Capture and Separation of Tetrafluoromethane
| Material | Type | Key Performance Metric | Mechanism/Features |
| Zn(fba) | Metal-Organic Framework | High equilibrium selectivity for CF4 over N2. chemrxiv.org | Adsorption in narrow, corrugated channels with dynamic aryl ring gates. chemrxiv.org |
| Zn4O(dmcpz)3 | Metal-Organic Framework | High CF4 adsorption capacity (1.8 mmol g⁻¹ at 298 K). researchgate.net | Microporous structure with open metal sites. researchgate.net |
| 3D Carbon Nanotube Networks | Carbon-based Nanoporous Material | High gravimetric uptake and thermodynamic selectivity at near-ambient pressures. acs.orgnih.gov | Nanoporous structure facilitates selective adsorption. acs.orgnih.gov |
| Pillared Graphene | Carbon-based Nanoporous Material | High gravimetric uptake and thermodynamic selectivity at near-ambient pressures. acs.orgnih.gov | Tunable pore dimensions. acs.orgnih.gov |
| SIFSIX-2-Cu | Metal-Organic Framework | High kinetic selectivity for CF4 separation. acs.orgnih.gov | Specific framework-gas interactions. acs.orgnih.gov |
Exploration of Sustainable Alternatives to Tetrafluoromethane in Industry
Given the environmental concerns associated with CF4, a significant research effort is directed towards finding sustainable alternatives for its industrial applications, particularly in the semiconductor industry for plasma etching and chamber cleaning. techinsights.comcornell.edu The focus is on identifying compounds with lower global warming potentials (GWP) that can match the performance of CF4. techinsights.com
One promising alternative is Carbonyl Fluoride (COF2), which has a GWP of just 1, significantly lower than that of CF4. techinsights.com Researchers are exploring its use in plasma cleaning of process chambers. techinsights.com However, its implementation requires addressing safety and operational challenges. techinsights.com
Other low-GWP fluorocarbons and hydrofluorocarbons are also being evaluated as potential replacements. cornell.edu Research programs are investigating the effectiveness of these candidates for critical etching processes, comparing their performance against incumbent gases like CF4 and octafluorocyclobutane (B90634) (C4F8). cornell.edu
Integrated Experimental and Computational Approaches for Mechanistic Understanding
A deeper understanding of the reaction mechanisms involved in the decomposition, abatement, and interaction of CF4 is crucial for developing more effective technologies. Integrated experimental and computational approaches are proving invaluable in this regard.
Computational methods, particularly Density Functional Theory (DFT), are widely used to model and simulate the behavior of CF4 at the molecular level. uni-muenchen.depnas.org For instance, DFT calculations have been instrumental in confirming the role of -HSO4 groups in activating C-F bonds in catalytic decomposition and in understanding how Ga-OH groups assist in the defluorination of catalyst surfaces. uni-muenchen.depnas.org
In plasma chemistry, computational modeling is used to investigate the complex gas-phase reactions that occur. researchgate.net These models help in understanding the sensitivity of plasma properties and species densities to different gas mixtures, which is critical for optimizing plasma-based abatement processes. researchgate.net
Theoretical studies are also being conducted to determine the rate constants of key reactions, such as the hydrogenation of CF4 (H + CF4 → HF + CF3). goettingen-research-online.de These fundamental kinetic data are essential for building accurate models of CF4 decomposition processes. The combination of these computational insights with experimental data from techniques like in situ spectroscopy allows for a comprehensive understanding of the underlying mechanisms. uni-muenchen.depnas.org
Policy-Driven Research and Industrial Implementation of Abatement Technologies
Regulatory frameworks and industry initiatives are significant drivers for research and the implementation of CF4 abatement technologies. International agreements like the Kyoto Protocol have classified perfluorocarbons (PFCs) as potent greenhouse gases, leading to regulations on their emissions. copernicus.org
In response, industries like semiconductor manufacturing and aluminum smelting are actively seeking to reduce their PFC emissions. copernicus.orgtandfonline.com The semiconductor industry, for example, has adopted a hierarchical approach focusing on reducing, replacing, recycling, and abating PFCs. tandfonline.com This has led to the widespread installation of point-of-use abatement systems. tandfonline.com
Policy measures, such as the greenhouse gas reporting rules by the EPA, mandate the monitoring and reporting of CF4 emissions, further incentivizing the adoption of abatement technologies. sesha.orgsemiconductors.org Research is also influenced by the need to develop technologies that are not only effective but also economically viable for large-scale industrial implementation. researchgate.netacademyart.edu
The collaboration between industry, academia, and government is crucial for translating research findings into practical solutions. techinsights.comcornell.edu This includes the development of standardized methodologies for measuring the destruction and removal efficiency of abatement systems and ensuring compliance with environmental regulations. semiconductors.orgcarbonregistry.com
Q & A
Basic: What are the established laboratory methods for synthesizing tetrafluoromethane (CF₄), and how do reaction conditions influence yield?
Tetrafluoromethane is typically synthesized via two primary routes:
- Direct fluorination of carbon (e.g., burning carbon in fluorine gas), which requires controlled conditions to avoid explosive reactions .
- Electrochemical fluorination using acetic acid dissolved in liquid hydrogen fluoride (HF), which offers better control over intermediates .
Yield optimization depends on temperature, pressure, and stoichiometric ratios. For example, excess fluorine improves CF₄ purity but increases risks of byproducts like hexafluoroethane (C₂F₆) .
Basic: How can researchers accurately measure CF₄ concentrations in environmental or experimental samples?
Gas chromatography (GC) paired with mass spectrometry (GC-MS) is the gold standard for quantifying CF₄ due to its high sensitivity and ability to distinguish CF₄ from other perfluorocarbons (PFCs) . Calibration standards must use high-purity CF₄ (>99.999%) to avoid interference from impurities like nitrogen or oxygen . For field studies, infrared spectroscopy is employed to detect CF₄ emissions in real-time .
Advanced: What catalytic strategies are effective for decomposing CF₄, and how do active-site modifications enhance efficiency?
CF₄ decomposition requires catalysts with high thermal stability and tailored active sites. Recent studies highlight:
- Alumina-based catalysts doped with transition metals (e.g., Ni, Co), where antibonding-orbital occupancy optimization reduces the activation energy for C-F bond cleavage .
- Plasma-assisted catalysis , combining non-thermal plasma with metal oxides (e.g., TiO₂), which generates reactive radicals (F⁻, CF₃⁻) for stepwise decomposition .
Advanced characterization techniques (e.g., X-ray absorption spectroscopy) are critical for mapping active-site dynamics during reaction cycles .
Advanced: How can phase behavior models predict CF₄ solubility in ionic liquids, and what thermodynamic parameters are key?
The solubility of CF₄ in ionic liquids (e.g., [hmim][Tf₂N]) follows Henry’s law at low pressures, with temperature-dependent constants derived from experimental data. For example:
ln(k_H/MPa) = 7.537 − 893.8/(T/K) − 0.003977(T/K) .
At higher pressures, cubic equations of state (e.g., Peng-Robinson) with binary interaction parameters correlate vapor-liquid equilibrium data more accurately . Key parameters include critical temperature (T_c = 227.6 K) and acentric factor (ω = 0.177) for CF₄ .
Basic: What are the thermodynamic properties of CF₄ critical for designing cryogenic or high-pressure experiments?
Critical data for CF₄ include:
- Enthalpy of formation : ΔfH°(g) = −925 kJ/mol (experimentally determined via combustion calorimetry) .
- Vapor-liquid equilibrium (VLE) : Isothermal VLE data for CF₄ mixtures (e.g., with methane) are essential for modeling phase transitions in refrigeration systems .
These properties are foundational for applications like plasma etching, where precise temperature and pressure control ensures consistent radical generation (CF₃, CF₂) .
Advanced: How do computational methods (e.g., DFT) elucidate the mechanisms of fluoride ion interactions in CF₄ decomposition?
Density functional theory (DFT) simulations reveal:
- C-F bond dissociation energies (BDEs) in CF₄ (~552 kJ/mol) are higher than in other PFCs, explaining its atmospheric persistence .
- Metal-fluoride intermediates (e.g., Al-F) on catalyst surfaces lower BDEs by stabilizing transition states .
Methodologically, hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) are recommended for accurate FMO (frontier molecular orbital) analysis .
Basic: What protocols ensure safe handling of HF and CF₄ in laboratory settings?
- HF handling : Use fluoropolymer-lined equipment and calcium gluconate gel for emergency exposure treatment .
- CF₄ storage : High-pressure cylinders must be leak-tested and stored in well-ventilated areas to prevent asphyxiation risks .
- Emission control : Scrubbers with alkaline solutions (e.g., NaOH) neutralize HF byproducts from CF₄ decomposition .
Advanced: How can isotopic tracing (e.g., ¹³C or ¹⁸F) clarify CF₄ degradation pathways in environmental studies?
Isotopic labeling tracks CF₄ transformation products:
- ¹³C-CF₄ identifies carbonate species in catalytic decomposition .
- ¹⁸F labeling maps fluoride ion mobility in soil or aqueous systems post-degradation .
Accelerator mass spectrometry (AMS) provides ultra-sensitive detection of isotopic ratios in trace-level samples .
Basic: What analytical techniques characterize CF₄’s crystallographic structure under extreme conditions?
- Low-temperature XRD reveals CF₄’s monoclinic lattice structure (a = 8.597 Å, β = 118.73°) at −198°C .
- Raman spectroscopy monitors phase transitions (e.g., solid ↔ liquid) under cryogenic conditions .
Advanced: What methodologies quantify CF₄’s global warming potential (GWP) and guide Kyoto Protocol compliance?
CF₄’s GWP is 6,630–7,390 over 100 years, calculated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
